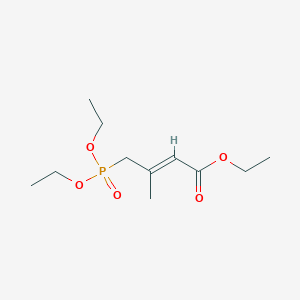
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Overview
Description
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (EDP) is an organic compound with a phosphoryl group at the 4-position of its ethyl side chain. It is a white, crystalline powder with a melting point of 86-88 °C. EDP is used in a variety of scientific and industrial applications, including its use as a reagent in organic synthesis, a catalyst in biochemistry, and a cross-linker in polymerization. In addition, EDP has been studied for its potential therapeutic applications, such as its use in the treatment of cancer and other diseases.
Scientific Research Applications
- Triethyl 4-phosphonocrotonate serves as a reactant for iminodipropionic acid , which acts as a leaving group during DNA polymerization by HIV-1 reverse transcriptase .
- Triethyl 4-phosphonocrotonate has been used in the synthesis of orally bioavailable GPR40 agonists .
- Triethyl 4-phosphonocrotonate has been employed in the stereoselective preparation of a C1-C19 fragment of the macrolide antibiotic aplyronine A using diastereoselective Nozaki-Hiyama-Kishi coupling reactions .
DNA Polymerization Inhibition by HIV-1 Reverse Transcriptase
Orally Bioavailable GPR40 Agonist Synthesis
Preparation of mGlu4R Agonists
Fluoroketone Inhibitors of Group VIA Calcium-Independent Phospholipase A2
Mechanism of Action
Target of Action
Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . It acts on the biochemical pathways that regulate insect growth and development.
Mode of Action
This interaction results in changes that affect the normal growth and development of insects .
Biochemical Pathways
Triethyl 3-Methyl-4-phosphonocrotonate affects the biochemical pathways involved in insect growth and development . It is also used in the synthesis of retinoic acids , which are involved in cell growth and differentiation in vertebrates.
Pharmacokinetics
It is known to be soluble in chloroform , which suggests that it may be absorbed and distributed in organisms that come into contact with it
Result of Action
The primary result of the action of Triethyl 3-Methyl-4-phosphonocrotonate is the disruption of normal insect growth and development . This makes it a potent insect growth regulator. In addition, its use in the synthesis of retinoic acids suggests that it may have effects on cell growth and differentiation .
Action Environment
The action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that its action may be affected by the presence of organic solvents in the environment
properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of triethyl 3-methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?
A: Triethyl 3-methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with trans-ionylidineacetaldehyde-1-3H. This reaction forms the carbon backbone of the retinoid structure, specifically the ethyl ester of trans-retinoic-11-3H acid []. Subsequent saponification of this ester yields the desired trans-retinoic-11-3H acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




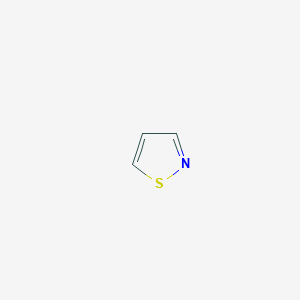
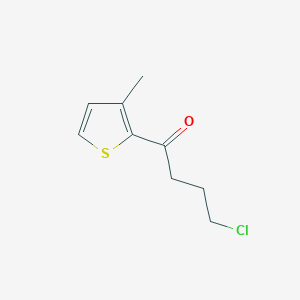

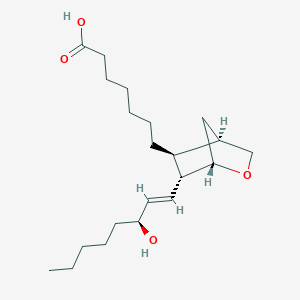
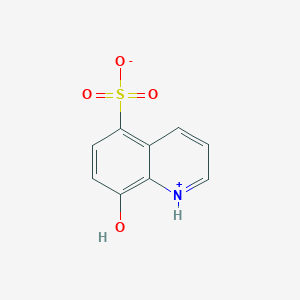

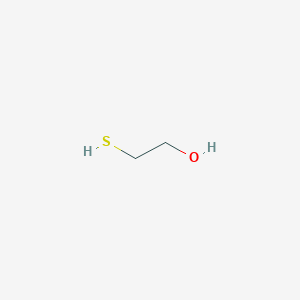
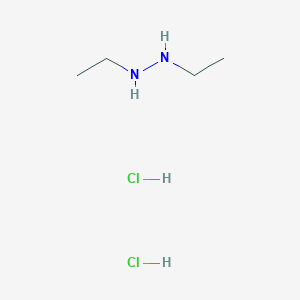
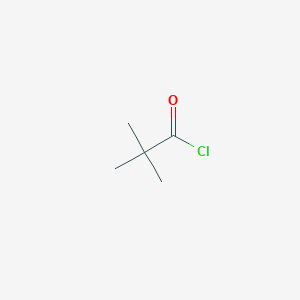


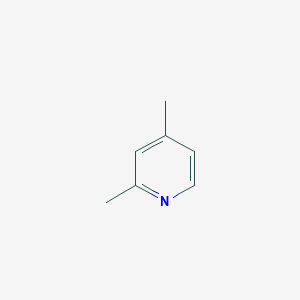
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)